Rigosertib sodium (ON-01910 sodium) is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family . It is currently in phase III clinical trials for several myelodysplastic syndromes and leukemias .
Rigosertib (ON-01910.Na) is a non-cyclooxygenase inhibitor sulfone metabolite with the ability to act as a non-ATP competitor kinase inhibitor . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) .
The molecular weight of Rigosertib sodium is 473.47 . Its chemical formula is C21H24NNaO8S .
Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .
Rigosertib sodium has a molecular weight of 473.47 . It is soluble in DMSO at 100 mg/mL and in water at ≥ 52 mg/mL . It should be stored at 2-8°C in a sealed container .
Rigosertib sodium is classified under antineoplastic agents and is recognized for its ability to inhibit cell proliferation by targeting multiple kinases involved in cancer progression. It was developed through a series of synthetic modifications from its precursor, ON-01940, which was designed to enhance its pharmacological properties. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in cancer treatment.
The synthesis of rigosertib sodium involves several key steps:
Rigosertib sodium features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:
The molecular formula is with a molecular weight of approximately 398.44 g/mol. Structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound .
Rigosertib sodium participates in various chemical reactions that can be categorized into:
These reactions underline rigosertib's multifaceted role in cancer therapy, targeting various cellular mechanisms simultaneously.
Rigosertib sodium exerts its therapeutic effects primarily through:
Rigosertib sodium exhibits several notable physical and chemical properties:
These properties are critical for formulating rigosertib sodium into effective therapeutic agents .
Rigosertib sodium has significant applications in oncology:
The versatility of rigosertib sodium positions it as a promising candidate in both therapeutic interventions and scientific research aimed at understanding complex cancer mechanisms .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7